molecular formula C13H17N3O2 B12797450 6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one CAS No. 126234-04-6

6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Cat. No.: B12797450
CAS No.: 126234-04-6
M. Wt: 247.29 g/mol
InChI Key: CYAOZECYIGUAMM-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This compound, due to its unique structure, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the formation of the benzodiazepine core. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the imidazole or benzodiazepine rings.

    Substitution: Functional groups on the benzodiazepine ring can be substituted with other groups to alter its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the benzodiazepine ring.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing other complex organic molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical tool.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in manufacturing processes or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Midazolam: A benzodiazepine with rapid onset and short duration of action.

Uniqueness

6-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one may exhibit unique properties due to its specific structure, such as different binding affinities, metabolic pathways, and pharmacokinetics compared to other benzodiazepines.

Properties

CAS No.

126234-04-6

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

10-(2-hydroxyethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C13H17N3O2/c1-9-7-16-12-10(8-15(9)5-6-17)3-2-4-11(12)14-13(16)18/h2-4,9,17H,5-8H2,1H3,(H,14,18)

InChI Key

CYAOZECYIGUAMM-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CCO)C=CC=C3NC2=O

Origin of Product

United States

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